molecular formula C16H23NO5S B2895906 3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448124-63-7

3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2895906
CAS No.: 1448124-63-7
M. Wt: 341.42
InChI Key: QWNAYVJUVZRNEC-UHFFFAOYSA-N
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Description

3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a piperidine ring—a privileged scaffold frequently found in pharmacologically active compounds—linked via a sulfonyl group to a 4-methoxyphenyl moiety and extended through a propan-1-one chain with a 3-methoxy substituent. The piperidine scaffold is a common feature in molecules that interact with the central nervous system, and its conformation, often a chair form, can be critical for biological activity . The presence of the sulfonamide functional group suggests potential for targeting a diverse array of enzymes. Sulfonamides are known to act as key pharmacophores in inhibitors for various enzymes, such as carbonic anhydrases, and are investigated for their role in modulating protein-protein interactions. Concurrently, the methoxy-substituted aromatic systems are recurrent structural elements in compounds evaluated for their anti-inflammatory and anticancer properties, as seen in related chalcone and heterocyclic compound studies . Researchers can utilize this compound as a versatile building block or a core structure for the development of novel therapeutic agents. Its defined molecular architecture makes it a suitable candidate for structure-activity relationship (SAR) studies, particularly in optimizing interactions with biological targets like kinases, GPCRs, and various oxidoreductases. Furthermore, the molecule serves as a valuable intermediate in multicomponent reactions and the synthesis of more complex heterocyclic systems, which are central to discovering new bioactive scaffolds . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methoxy-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-21-12-9-16(18)17-10-7-15(8-11-17)23(19,20)14-5-3-13(22-2)4-6-14/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNAYVJUVZRNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related propan-1-one derivatives, focusing on substituent variations, molecular properties, and synthetic challenges:

Substituent Variations

  • Sulfonyl Groups : The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs like 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (methylsulfonyl phenyl substituent) and 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one (branched sulfonyl group) .

Molecular Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~357.07 g/mol) is lower than 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (394.5 g/mol) due to fewer carbons and a simpler sulfonyl substituent .
  • Stereochemistry : Unlike simpler analogs (e.g., ibuprofen hybrids like 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one ), the target compound’s synthesis yields diastereomers, necessitating chromatographic separation .

Data Tables

Notes

Synthesis Challenges : The target compound’s diastereomer formation necessitates careful chromatographic separation, unlike analogs with symmetric substituents .

Stereochemical Considerations: The presence of chiral centers in the target compound may influence its pharmacokinetic profile, a factor absent in non-chiral analogs like 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one .

Further studies are needed to validate this hypothesis.

Preparation Methods

Critical Synthetic Challenges

  • Regioselective sulfonylation : Installing the 4-methoxyphenylsulfonyl group at C4 of piperidine without nitrogen interference requires careful substrate engineering.
  • Acyl group stability : The 3-methoxypropan-1-one group’s susceptibility to keto-enol tautomerization demands mild reaction conditions.
  • Stereochemical control : While the target lacks chiral centers, synthetic intermediates may require resolution to avoid byproducts.

Established Synthetic Routes

Route 1: Sequential Sulfonylation-Acylation

Step 1: Synthesis of 4-((4-Methoxyphenyl)Sulfonyl)Piperidine
Piperidine-4-one monohydrate hydrochloride undergoes Boc protection (Boc₂O, DMAP, CH₂Cl₂, 89% yield), followed by sulfonylation with 4-methoxybenzenesulfonyl chloride (Et₃N, THF, 0°C→RT, 12 h). Deprotection (TFA/CH₂Cl₂) affords the sulfonated piperidine (72% overall).

Step 2: N-Acylation with 3-Methoxypropanoic Acid
The piperidine intermediate reacts with 3-methoxypropanoic acid via EDCl/HOBt-mediated coupling (DMF, 24 h, RT), yielding the target compound (68% after silica gel chromatography).

Key Data

Step Reagents Conditions Yield (%)
1a Boc₂O CH₂Cl₂, RT 89
1b ArSO₂Cl THF, 0°C 81
2 EDCl/HOBt DMF, RT 68

Route 2: One-Pot Reductive Amination

A patent approach (WO2019165981A1) employs 4-piperidone, 4-methoxybenzenesulfinic acid, and 3-methoxypropionaldehyde in a tandem process:

  • Sulfinic acid coupling : Piperidone reacts with sulfinic acid (Cu(OAc)₂, DCE, 80°C, 6 h).
  • Reductive amination : NaBH(OAc)₃ mediates coupling with the aldehyde (CH₃CN, 12 h, 74% yield).

Advantages : Eliminates intermediate isolation; ideal for scale-up.
Limitations : Requires strict stoichiometric control to prevent over-reduction.

Advanced Methodologies

Flow Chemistry Approach

A microreactor system (MeCN, 0.5 mL/min) enables rapid sulfonylation using 4-methoxybenzenesulfonyl chloride (residence time: 2 min) followed by in-line acylation (3-methoxypropionyl chloride, 50°C), achieving 83% yield with >99% purity.

Enzymatic Acylation

Candida antarctica lipase B (CAL-B) catalyzes the N-acylation step in tert-butanol (40°C, 48 h), providing 61% yield with reduced waste versus traditional methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.12–3.89 (m, 4H, NCH₂), 3.85 (s, 3H, OCH₃), 3.45 (s, 3H, OCH₃), 3.02–2.75 (m, 4H, piperidine CH₂), 2.60 (t, J=6.4 Hz, 2H, COCH₂), 1.95–1.60 (m, 4H, piperidine CH₂).
  • HRMS : m/z 341.1297 [M+H]⁺ (calc. 341.1297).

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): 99.8% purity, t₅=6.72 min.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Sequential route 68 99.5 High $$$
Reductive amination 74 98.2 Medium $$
Flow chemistry 83 99.8 High $$$$
Enzymatic 61 97.8 Low $$

Industrial Applications and Limitations

The compound’s dual sulfonamide-acyl structure shows promise as a β-secretase inhibitor precursor, though industrial adoption remains limited by:

  • High cost of 4-methoxybenzenesulfonyl chloride ($520/kg)
  • Tedious purification of polar intermediates Recent advances in continuous flow systems may mitigate these issues through improved mass transfer and reduced reaction times.

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